1,2-Bis(2-fluorophenyl)diazene
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Overview
Description
1,2-Bis(2-fluorophenyl)diazene is an organic compound characterized by the presence of two fluorophenyl groups attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 2-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) in solvents like toluene or methanol . The reaction typically requires refluxing and monitoring by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-fluorophenyl)diazene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, t-BuOH, and catalysts like 2,2,2-trifluoro-1-phenylethanone.
Reduction: NaBH4, ethanol, and catalytic hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Azoxybenzenes and nitro compounds.
Reduction: Hydrazobenzenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(2-fluorophenyl)diazene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluorophenyl)diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with cellular enzymes and receptors involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: 1,2-Bis(2-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric propertiesFor example, the fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H8F2N2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
bis(2-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
PMTXNUQIRPNAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2F)F |
Origin of Product |
United States |
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